molecular formula C10H8FNOS2 B2990099 3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione CAS No. 1043909-81-4

3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione

Cat. No. B2990099
CAS RN: 1043909-81-4
M. Wt: 241.3
InChI Key: KSNYEMCADDCKOJ-UHFFFAOYSA-N
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Description

The compound “3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione” is a thiazolidine derivative. Thiazolidines are a class of organic compounds that include a five-membered ring with a sulfur atom, a nitrogen atom, and three carbon atoms . The “4-Fluorobenzoyl” part suggests the presence of a benzoyl group (a benzene ring attached to a carbonyl group) with a fluorine atom at the 4th position .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, 4-Fluorobenzoic acid, a related compound, has been analyzed using techniques like NMR and MS .


Chemical Reactions Analysis

Again, while specific reactions involving “3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione” are not available, related compounds like 4-Fluorobenzoic acid participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, solubility, and more. For example, 4-Fluorobenzoyl chloride, a related compound, is a clear colorless to light yellow liquid, and it reacts with water .

Scientific Research Applications

Anticancer Activity

A study on fluoro substituted benzo[b]pyran compounds, which are structurally related to 3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione, demonstrated anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers. These compounds show potential at low concentrations, suggesting their promise for therapeutic applications in oncology (Hammam et al., 2005).

Antioxidant Activity

Another research focused on the synthesis of thiazolidin-4-one derivatives, starting from 4-Fluorobenzaldehyde, showed promising antioxidant activities. This suggests that compounds derived from 3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione could be potential candidates for developing antioxidant therapies (El Nezhawy et al., 2009).

Antimicrobial Activity

The synthesis of linezolid-like molecules, starting from compounds structurally related to 3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione, showed good antitubercular activities. This highlights the compound's relevance in synthesizing new antimicrobial agents (Başoğlu et al., 2012).

Anti-Hyperglycemic and Anti-Hyperlipidemic Agents

Thiazolidinedione derivatives have shown significant anti-diabetic activity, acting as peroxisome proliferator-activated receptor gamma (PPARγ) ligands. This implies the potential of 3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione derivatives in treating metabolic disorders (Lehmann et al., 1995).

Fungicidal Activity

Research on the synthesis and evaluation of fungicidal activity of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their derivatives indicates the utility of these compounds, which share a common motif with 3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione, in developing agricultural fungicides (Liu et al., 2000).

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. For instance, 4-Fluorobenzoyl chloride is classified as a skin corrosive and eye irritant, and it may cause respiratory irritation .

Future Directions

The future directions for a compound would depend on its potential applications. For instance, new compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have shown promising potential for developing novel antimicrobial agents .

properties

IUPAC Name

(4-fluorophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNOS2/c11-8-3-1-7(2-4-8)9(13)12-5-6-15-10(12)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNYEMCADDCKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione

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